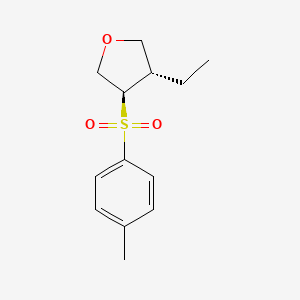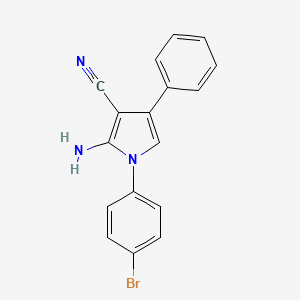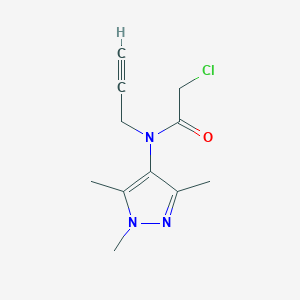![molecular formula C20H22N2O B15210523 N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine CAS No. 89707-18-6](/img/structure/B15210523.png)
N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring system substituted with a m-tolyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethanamine Moiety: The ethanamine moiety can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with N,N-dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(p-tolyl)isoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine
Uniqueness
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho and para isomers
Properties
CAS No. |
89707-18-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(3-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-7-6-9-17(13-15)20-18-10-5-4-8-16(18)14-19(21-20)23-12-11-22(2)3/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
KSEIEUAVWOYAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=CC=C32)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)


![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)




